3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
Description
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2,6-dichlorophenyl group at the third carbon and a 3-(thiazol-2-yloxy)azetidin-1-yl moiety at the first carbon.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKCCVSTXLWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group, such as a halide, under basic conditions to form the thiazol-2-yloxy intermediate.
Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiazol-2-yloxy intermediate reacts with an azetidine derivative.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the azetidin-1-yl intermediate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure: The dichlorophenyl group is retained, but the azetidine-thiazole moiety is replaced with a 2-hydroxyphenyl ring conjugated via a propenone (α,β-unsaturated ketone) system.
- Synthesis: Prepared via base-catalyzed Aldol condensation of 2′-hydroxyacetophenone and 2,6-dichlorobenzaldehyde .
3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one
- Structure : Replaces the thiazol-2-yloxy-azetidine group with a triazolyl-pyrrolidine substituent.
- Physicochemical Properties : Molecular weight = 339.22 g/mol (vs. 385.27 g/mol for the target compound). The triazole ring may enhance metabolic stability compared to thiazole due to reduced susceptibility to oxidative degradation .
3-(2,6-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
- Structure : Substitutes dichlorophenyl with dimethoxyphenyl and replaces azetidine-thiazole with a 4-hydroxyphenyl group.
- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing chlorine atoms in the target compound. This difference could alter binding affinity in biological systems .
Thiourea and Dihydrochalcone Analogs
1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea
- Structure: Retains the dichlorophenyl group but replaces the propanone-azetidine-thiazole system with a thiourea-ethylamine chain.
Hesperetin Dihydrochalcone Derivatives (e.g., Compounds d–g in )
- Structure : Share the propan-1-one backbone but feature glycosylated or methoxy-substituted aromatic rings.
- Bioactivity: Known for antioxidant and flavor-enhancing properties, contrasting with the likely receptor-targeting role of the dichlorophenyl-thiazole analog .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a dichlorophenyl group, an azetidine ring, and a thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of azetidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can inhibit bacterial growth by disrupting cell wall synthesis and function .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | P. aeruginosa | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Case Study: Anticancer Effects
A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM .
The biological activity of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Safety and Toxicity
Toxicological assessments have indicated that while the compound shows promising biological activity, it also presents some toxicity risks. Acute toxicity studies suggest harmful effects at high doses, necessitating further investigation into its safety profile for therapeutic use .
Q & A
Q. What are the established synthetic routes for 3-(2,6-dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation or Aldol-type condensation , depending on the precursor availability. For example:
- Aldol condensation : Base-catalyzed reactions (e.g., NaOH/EtOH) between 2,6-dichlorobenzaldehyde and a ketone-functionalized azetidine intermediate can yield the target compound. Reaction temperature (60–80°C) and solvent polarity critically affect regioselectivity and yield .
- Friedel-Crafts acylation : Catalyzed by AlCl₃, this method is effective for introducing acyl groups to aromatic systems. However, steric hindrance from the 2,6-dichlorophenyl group may necessitate extended reaction times (24–48 hours) .
Q. Key Purification Methods :
| Method | Conditions | Purity Validation |
|---|---|---|
| Recrystallization | Ethanol/water (3:1 v/v) | TLC (Rf = 0.45, toluene:ethyl acetate 8.7:1.2) |
| Column Chromatography | Silica gel, hexane:ethyl acetate (4:1) | HPLC (>95% purity) |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic spectral markers?
- IR Spectroscopy : Look for carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and thiazole C-S-C absorption at 650–750 cm⁻¹ .
- ¹H NMR : Key signals include:
- HRMS : Expected [M+H]⁺ ion matches theoretical m/z (calculated for C₁₅H₁₂Cl₂N₂O₂S: 367.01) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. DFT predictions) be resolved for this compound?
Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent inclusion . Strategies include:
Q. Example Discrepancy :
| Parameter | X-ray Data | DFT (Gas Phase) | Adjusted DFT (Ethanol) |
|---|---|---|---|
| C=O Bond Length | 1.22 Å | 1.20 Å | 1.21 Å |
| Cl-C-Cl Angle | 120.5° | 118.7° | 119.8° |
Q. What methodologies address low yields in the final coupling step between the azetidine and thiazole moieties?
Low yields (<40%) in coupling reactions often stem from steric hindrance or competing side reactions . Optimize using:
Q. Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 38 | 92 |
| Microwave (100°C, 300 W) | 62 | 98 |
| Boc-protected intermediate | 75 | 99 |
Q. How can researchers validate the absence of isomeric impurities in synthetic batches?
Q. What computational tools are recommended for predicting the compound’s bioactivity or binding modes?
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the thiazole ring as a hydrogen-bond acceptor .
- ADMET Prediction (SwissADME) : Assess logP (~3.5) and solubility (<10 µM) to guide in vitro testing .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility values across studies?
Contradictions often arise from solvent purity or temperature control . Standardize protocols:
Q. Why do different synthetic routes produce varying thermal stability profiles (DSC/TGA data)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
